molecular formula C6H7ClN2O B13022317 (5-Amino-3-chloropyridin-2-yl)methanol

(5-Amino-3-chloropyridin-2-yl)methanol

Cat. No.: B13022317
M. Wt: 158.58 g/mol
InChI Key: LPIZDTRKJNGWDA-UHFFFAOYSA-N
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Description

(5-Amino-3-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3-chloropyridin-2-yl)methanol typically involves the chlorination of 2-aminopyridine followed by a reduction process. One common method involves the reaction of 2-aminopyridine with thionyl chloride to produce 2-chloro-5-aminopyridine. This intermediate is then subjected to a reduction reaction using sodium borohydride in methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and reduction steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-3-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(5-Amino-3-chloropyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-3-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-chloropyridin-3-yl)methanol
  • (3-Amino-5-chloropyridin-2-yl)methanol
  • (5-Amino-2-chloropyridin-3-yl)methanol

Uniqueness

(5-Amino-3-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

(5-Amino-3-chloropyridin-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with an amino group and a hydroxymethyl substituent. This specific substitution pattern imparts distinct chemical properties, making it a valuable candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit Janus Kinase (JAK) activity, which plays a crucial role in immune response modulation. Inhibition of JAK1 can be beneficial in treating conditions mediated by cytokine signaling pathways, such as autoimmune diseases .
  • Anticancer Activity : Research indicates that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. This suggests potential applications in cancer therapy .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported, indicating its potential as an antibacterial agent.

Pathogen MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Pseudomonas aeruginosa60

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It demonstrated moderate antioxidant activity in vitro, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Anticancer Research : A study focused on the effect of this compound on MCF-7 breast cancer cells revealed that treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The compound was able to halt the cell cycle at the S phase, further supporting its anticancer potential .
  • Immunomodulatory Effects : In animal models, the compound demonstrated an ability to modulate immune responses through JAK inhibition, suggesting therapeutic applications in inflammatory conditions .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(5-amino-3-chloropyridin-2-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3,8H2

InChI Key

LPIZDTRKJNGWDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)N

Origin of Product

United States

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